molecular formula C13H22N4O7 B12416868 Laninamivir-d3

Laninamivir-d3

Cat. No.: B12416868
M. Wt: 349.35 g/mol
InChI Key: QNRRHYPPQFELSF-UJUDIKNOSA-N
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Description

Laninamivir-d3 is a deuterated form of laninamivir, a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses . Laninamivir is known for its long-acting properties and is administered via nasal inhalation . The deuterated form, this compound, incorporates deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Laninamivir-d3 involves the incorporation of deuterium atoms into the laninamivir molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents . The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials.

Industrial Production Methods

Industrial production of this compound follows similar principles as the synthesis of laninamivir, with additional steps to incorporate deuterium atoms. The process involves large-scale chemical synthesis, purification, and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Laninamivir-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield functionalized analogs of this compound .

Scientific Research Applications

Laninamivir-d3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Laninamivir-d3

This compound is unique due to its long-acting properties and enhanced metabolic stability provided by deuteration. This makes it a promising candidate for single-dose treatment and prophylaxis of influenza, reducing the need for frequent dosing .

Properties

Molecular Formula

C13H22N4O7

Molecular Weight

349.35 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1/i2D3

InChI Key

QNRRHYPPQFELSF-UJUDIKNOSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](CO)O

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N

Origin of Product

United States

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